DL-Leucylglycylglycine

Description

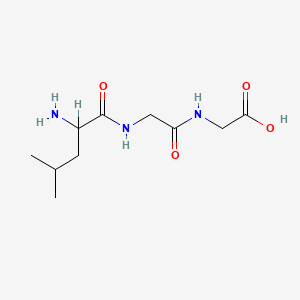

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHGTYCRDRBSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036229 | |

| Record name | Leucylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6 | |

| Record name | Leucylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-DL-Leucylglycyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC523307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Leucylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-DL-leucylglycyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Leucylglycylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DL-Leucylglycylglycine chemical structure and properties

An In-Depth Technical Guide to DL-Leucylglycylglycine: Structure, Properties, and Applications

Introduction

This compound is a tripeptide of significant interest to researchers in the fields of biochemistry, pharmacology, and drug development. Comprising a racemic mixture of D- and L-leucine linked to two glycine residues, this molecule serves as a valuable tool for studying peptide transport, metabolism, and the biological activities of its constituent amino acids. Its well-defined structure and predictable hydrolysis make it an excellent model compound for investigating the pharmacokinetics of small peptides and for developing novel drug delivery strategies.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and biological significance. It is intended to serve as a resource for scientists and professionals engaged in research and development, offering both theoretical insights and practical methodologies.

Chemical Structure and Physicochemical Properties

This compound is a tripeptide with the systematic IUPAC name 2-{[2-({[2-amino-4-methylpentanoyl)amino]acetyl)amino]}acetic acid.[1] It is composed of a leucine residue at the N-terminus followed by two glycine residues. The "DL" designation indicates that the leucine component is a racemic mixture of its D and L stereoisomers.

Key Identifiers:

The chemical structure of this compound is characterized by two peptide bonds linking the three amino acid residues. The isobutyl side chain of the N-terminal leucine residue imparts a degree of hydrophobicity to the molecule.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, many of the properties for this specific tripeptide are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 245.28 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [2] |

| XLogP3 | -3 | [1] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Exact Mass | 245.13755610 Da | [1] |

| Topological Polar Surface Area | 122 Ų | [1] |

| Heavy Atom Count | 17 | [3] |

| pKa (Strongest Acidic) | 3.94 (predicted) | [4] |

| pKa (Strongest Basic) | 8.43 (predicted) | [4] |

| Solubility | Soluble in water. | [5][6][7] |

| Melting Point | 245°C (for L-Leucylglycine) | [8] |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of excess reagents drives the reactions to completion, and purification is simplified by washing the resin after each step.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

-

Resin Preparation and First Amino Acid Loading:

-

Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Wash the resin with dichloromethane (DCM).

-

To load the first amino acid (Fmoc-Gly-OH), dissolve it in a solution of DCM and DMF.

-

Activate the carboxylic acid of Fmoc-Gly-OH with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 4-dimethylaminopyridine (DMAP).

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Cap any unreacted hydroxyl groups on the resin using an acetic anhydride solution to prevent the formation of deletion sequences.

-

-

Peptide Chain Elongation (Glycine and DL-Leucine Addition):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the loaded glycine by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin extensively with DMF to remove the piperidine and cleaved Fmoc adducts.

-

Coupling of the Second Amino Acid (Fmoc-Gly-OH):

-

Dissolve Fmoc-Gly-OH and a coupling agent (e.g., HBTU, HATU) and an activator base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

-

Wash the resin with DMF.

-

Coupling of the Third Amino Acid (Fmoc-DL-Leu-OH):

-

Dissolve Fmoc-DL-Leu-OH, a coupling agent, and an activator base in DMF.

-

Add the solution to the deprotected dipeptide-resin and agitate for 1-2 hours.

-

Wash the resin with DMF and then with DCM.

-

-

-

Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains (though none are present in this tripeptide). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[9][10][11]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Analytical Methodologies

The purity and identity of synthesized this compound must be confirmed using a combination of analytical techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of peptides and for their purification.[12] The separation is based on the hydrophobicity of the molecules.

Experimental Protocol:

-

Sample Preparation: Dissolve the peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Data Analysis: The purity of the sample is determined by integrating the peak area of the main peptide and expressing it as a percentage of the total integrated peak area. The retention time is a characteristic of the peptide under the specific chromatographic conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive identification of the peptide by confirming its molecular weight and obtaining fragmentation data that can verify the amino acid sequence.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 µg/mL) in the initial LC mobile phase.

-

LC Separation: Utilize an analytical RP-HPLC method similar to the one described above, often with a smaller column diameter and lower flow rate compatible with the mass spectrometer's ion source.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (expected m/z ≈ 246.14).

-

MS/MS Fragmentation: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions (b- and y-ions) that correspond to cleavages along the peptide backbone.

-

-

Data Analysis: The mass spectrum should show a prominent peak for the [M+H]⁺ ion. The MS/MS spectrum will show a series of fragment ions that can be used to confirm the sequence Leu-Gly-Gly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the peptide, confirming the presence of the constituent amino acids and the integrity of the peptide bonds.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the peptide in a suitable deuterated solvent, such as D₂O.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Analysis: The spectrum will show characteristic chemical shifts for the protons of the leucine and glycine residues.[13][14][15][16][17]

-

Leucine: A doublet for the two methyl groups of the isobutyl side chain, a multiplet for the γ-CH, multiplets for the β-CH₂, and a multiplet for the α-CH.

-

Glycine: Singlets or AB quartets for the α-CH₂ protons of the two glycine residues.

-

The integration of the peaks will correspond to the number of protons in each environment.

-

Biological and Pharmacological Properties

The biological effects of orally administered this compound are primarily attributed to its constituent amino acids, as the tripeptide is efficiently hydrolyzed during or shortly after absorption.

Intestinal Transport

Small peptides like this compound are absorbed in the small intestine via the Peptide Transporter 1 (PepT1).[5] This is a high-capacity, low-affinity, proton-coupled transporter that moves di- and tripeptides from the intestinal lumen into the enterocytes. Once inside the enterocytes, cytosolic peptidases rapidly hydrolyze the tripeptide into free leucine and glycine, which are then released into the portal circulation.

Signaling Pathways of Constituent Amino Acids

The biological activity of this compound is a composite of the actions of leucine and glycine.

Leucine and the mTOR Signaling Pathway: Leucine is a branched-chain amino acid that plays a crucial role in stimulating muscle protein synthesis.[18] It acts as a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway.[3] Specifically, leucine promotes the activation of mTOR Complex 1 (mTORC1), which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in mRNA translation and protein synthesis.[9][10][11][19]

Glycine Signaling: Glycine has a dual role in the central nervous system. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, where it binds to ionotropic glycine receptors (GlyRs), leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron.[18][20][21][22][23] Additionally, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission and synaptic plasticity.[24]

Applications in Research and Drug Development

This compound and similar tripeptides are valuable tools in various research and development contexts.

-

Enzyme Substrate: Leucylglycylglycine can be used as a substrate to study the kinetics and specificity of various peptidases and proteases.[25][26] The rate of hydrolysis can be monitored by measuring the appearance of the product amino acids.

-

Drug Delivery and Prodrugs: The efficient transport of tripeptides by PepT1 has led to the exploration of using tripeptide motifs to enhance the oral bioavailability of poorly absorbed drugs. A drug can be chemically linked to a tripeptide to form a prodrug, which is then transported into enterocytes via PepT1 and subsequently cleaved to release the active drug.

-

Nutritional and Metabolic Studies: As a defined source of leucine and glycine, this tripeptide can be used in cell culture and in vivo studies to investigate the metabolic effects of these amino acids without the confounding factors of other amino acids present in complex protein hydrolysates.

Conclusion

This compound is a well-characterized tripeptide with a range of applications in scientific research and drug development. Its straightforward synthesis via SPPS and clear analytical profile make it an accessible tool for many laboratories. While the intact tripeptide has limited direct biological activity due to rapid hydrolysis, its role as a carrier for its constituent amino acids, leucine and glycine, provides a valuable model for studying peptide transport and the downstream signaling effects of these important biomolecules. The principles and protocols outlined in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their work.

References

- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4337-37-5 | TCI AMERICA [tcichemicals.com]

- 3. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Leucyl-Glycine (FDB111956) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. labsolu.ca [labsolu.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Leucylglycine, TMS derivative [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. hmdb.ca [hmdb.ca]

- 17. Glycylglycine(556-50-3) 1H NMR [m.chemicalbook.com]

- 18. Glycine receptor - Wikipedia [en.wikipedia.org]

- 19. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mTOR - Wikipedia [en.wikipedia.org]

- 21. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]

- 23. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 4337-37-5 CAS MSDS (DL-LEUCYL-GLYCYL-GLYCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 25. mdpi.com [mdpi.com]

- 26. l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Peptide Revolution and the Quest for Defined Substrates

An In-depth Technical Guide to DL-Leucylglycylglycine: A Foundational Tool in the History of Biochemical Research

In the landscape of early 20th-century biochemistry, the nature of proteins was a subject of intense investigation and debate. The groundbreaking work of German chemist Emil Fischer laid the foundation for our modern understanding, proposing that proteins were long chains of amino acids linked by what he termed "peptide bonds."[1][2][3] This hypothesis, revolutionary at the time, marked the beginning of peptide chemistry and ignited a quest to synthesize these molecules in the laboratory.[1][4] The ability to create peptides with defined sequences was not merely an academic exercise in organic synthesis; it was the critical step needed to unlock the secrets of enzymes, particularly the proteolytic enzymes (peptidases) that digest proteins.

Prior to this, researchers were limited to using crude, heterogeneous mixtures like peptones to study enzyme activity. The introduction of synthetic peptides, such as the tripeptide this compound, provided biochemists with pure, defined substrates. This enabled them for the first time to perform quantitative studies on enzyme kinetics, specificity, and mechanism of action, thereby building the very foundations of modern enzymology. This guide explores the discovery, synthesis, and pivotal role of this compound, tracing its history from a synthetic curiosity to an indispensable tool in biochemical research.

Part 1: The Genesis of a Molecule: Synthesis in the Era of Fischer

The creation of this compound was a direct intellectual descendant of Emil Fischer's pioneering efforts. After successfully synthesizing the first dipeptide, glycylglycine, in 1901, the path was cleared for the creation of longer, more complex peptide chains.[2][5] While the first documented synthesis of this specific tripeptide is not celebrated as a singular landmark, its construction was a logical and essential step in validating the polypeptide theory of protein structure.

The Logic of Early Peptide Synthesis

The methods developed in the early 20th century, long before the advent of automated solid-phase synthesis, were laborious solution-phase techniques. The core challenge was to form a specific peptide bond between the carboxyl group of one amino acid and the amino group of another, without unintended side reactions or polymerization.

A publication in The Journal of Organic Chemistry in 1947 details a method for synthesizing the pure L-isomer, L-Leucylglycylglycine, which illustrates the chemical principles that would have been applied decades earlier for the DL-racemic mixture.[6][7] The process involved:

-

Protection: The amino group of the first amino acid (Leucine) was "protected" with a chemical group (e.g., a carbobenzoxy group) to prevent it from reacting with itself.

-

Activation: The carboxyl group of the protected leucine was "activated" (e.g., by converting it to an acid chloride) to make it more reactive.

-

Coupling: The activated, protected leucine was reacted with the next amino acid (glycine) to form a dipeptide.

-

Deprotection & Repetition: The protecting group was removed from the dipeptide, and the process was repeated by coupling it with the final glycine molecule to form the tripeptide.

The use of DL-Leucine (a racemic mixture of D and L stereoisomers) in the initial step would naturally result in the final product being this compound.

Experimental Workflow: A Generalized Early Solution-Phase Peptide Synthesis

Below is a conceptual workflow representing the logic of these early synthetic strategies.

Physicochemical Properties

The resulting product is a white crystalline solid with well-defined properties, essential for its use as a standardized reagent in biochemical assays.[8][9]

| Property | Value | Source |

| Chemical Formula | C10H19N3O4 | [10][11] |

| Molecular Weight | 245.28 g/mol | [10][11] |

| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | [10] |

| Appearance | White to almost-white powder/crystal | [8] |

| Melting Point | >240 °C | [8] |

| CAS Number | 4337-37-5 | [8][10] |

Part 2: A Probe into Enzyme Activity

The true value of this compound emerged in its application as a substrate for peptidases. Its defined structure allowed researchers to move beyond qualitative observations to the quantitative measurement of enzyme activity, giving rise to the field of enzyme kinetics.

The Rationale for a Defined Tripeptide Substrate

This compound was an ideal model substrate for several reasons:

-

Simplicity: As a tripeptide, it was complex enough to be recognized by enzymes that cleave internal or terminal peptide bonds, yet simple enough to allow for straightforward analysis of its breakdown products (Leucine, Glycine, Glycylglycine, etc.).

-

Specificity Studies: By exposing different enzyme preparations to this single substrate, scientists could begin to classify them. For example, an enzyme that cleaves the N-terminal leucine would be classified as an aminopeptidase. An enzyme that specifically requires a tripeptide for activity could be identified as a tripeptidyl-peptidase.[12][13]

-

Stereospecificity: The use of a DL-racemic mixture was a powerful, albeit simple, tool. If an enzyme preparation only cleaved the L-Leucylglycylglycine, leaving the D-form untouched, it provided conclusive evidence of the enzyme's stereospecificity—a fundamental "lock-and-key" principle of enzyme function.[3]

Experimental Protocol: A Classic Peptidase Assay

The following protocol outlines a typical, self-validating system for characterizing peptidase activity using this compound, based on the principles of steady-state kinetics.[14][15]

Objective: To determine the rate of enzymatic hydrolysis of this compound by a given enzyme preparation.

Materials:

-

This compound substrate stock solution (e.g., 100 mM in water).

-

Enzyme preparation (e.g., a partially purified tissue extract).

-

Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.5).

-

Reaction Termination Reagent (e.g., 1 M Trichloroacetic Acid - TCA).

-

Analytical reagents for product detection (e.g., Ninhydrin for detecting free amino groups).

Methodology:

-

Reaction Setup: A series of reactions are prepared in test tubes, each containing the reaction buffer and varying concentrations of the this compound substrate. A "no-enzyme" control is included for each substrate concentration to account for any non-enzymatic hydrolysis.

-

Temperature Equilibration: The tubes are placed in a water bath at a constant, optimal temperature (e.g., 37 °C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a small, fixed volume of the enzyme preparation to each tube. The time is recorded immediately.

-

Timed Incubation: The reactions are allowed to proceed for a fixed period (e.g., 15 minutes), ensuring the reaction is still in the initial, linear phase of product formation.

-

Termination of Reaction: The reaction is stopped by adding the termination reagent (TCA), which denatures and precipitates the enzyme, halting all catalytic activity.

-

Sample Processing: The tubes are centrifuged to pellet the precipitated protein. The supernatant, containing the unreacted substrate and the hydrolysis products (e.g., leucine, glycylglycine), is collected.

-

Product Quantification: The amount of product formed is quantified. A common historical method is the Ninhydrin assay, which reacts with the newly liberated N-terminal amino group of leucine to produce a colored compound, measurable with a spectrophotometer. The absorbance is directly proportional to the amount of peptide bond cleavage.

-

Data Analysis: The rate of reaction (velocity) is calculated for each substrate concentration and plotted to determine the kinetic parameters.

Data Interpretation: The Language of Enzyme Kinetics

The data generated from such an experiment is typically analyzed using the Michaelis-Menten model.[16][17] By plotting the initial reaction velocity (V) against the substrate concentration ([S]), a characteristic hyperbolic curve is obtained.

| [this compound] (mM) | Reaction Velocity (μmol/min) |

| 1 | 9.1 |

| 2 | 16.7 |

| 5 | 31.3 |

| 10 | 44.4 |

| 20 | 55.6 |

| 40 | 61.5 |

| 80 | 64.5 |

From this plot, two key parameters can be derived:

-

Vmax (Maximum Velocity): The theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate. In the table above, Vmax is approached at ~66.7 μmol/min.

-

Km (Michaelis Constant): The substrate concentration at which the reaction proceeds at half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. For the data above, the Km would be approximately 6 mM.

Part 3: Legacy and the Evolution to Modern Substrates

The foundational work performed with simple peptides like this compound was instrumental in shaping our understanding of enzyme function. It provided the first quantitative insights into catalytic efficiency and substrate specificity, principles that remain central to biochemistry and drug development today.

However, the methods of the past have been largely superseded by more advanced techniques. The primary limitation of the classic assay was its discontinuous nature and reliance on secondary chemical reactions (like the Ninhydrin assay) to detect products.

The Advent of Continuous Monitoring Substrates

Modern enzymology overwhelmingly relies on substrates that provide a continuous, real-time signal upon cleavage. These fall into two main categories:

-

Chromogenic Substrates: A peptide sequence linked to a chromophore (e.g., p-nitroaniline, pNA). When the peptide bond is cleaved, the pNA is released, causing a measurable change in color (absorbance).

-

Fluorogenic Substrates: A peptide linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[18] The intact substrate is non-fluorescent or has its fluorescence quenched. Cleavage releases the fluorophore, resulting in a dramatic increase in fluorescence that can be monitored continuously with high sensitivity.[19][20]

Conclusion

This compound stands as a quiet but significant molecule in the history of biochemistry. Born from the pioneering age of peptide synthesis, it served as a critical tool that allowed scientists to transition from qualitative descriptions of protein digestion to the rigorous, quantitative science of enzymology. While modern research employs more sophisticated substrates, the fundamental questions being asked—about catalytic rates, substrate specificity, and enzyme mechanisms—are the very same ones that were first systematically addressed using simple, defined peptides like this compound. Its story is a testament to how the creation of a single, pure molecule can provide the key to unlocking entire fields of scientific inquiry.

References

- 1. ideal-pharma.eu [ideal-pharma.eu]

- 2. ias.ac.in [ias.ac.in]

- 3. thyroid.org [thyroid.org]

- 4. What to synthesize? From Emil Fischer to peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The synthesis of 1 (-)-leucylglycylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4337-37-5 CAS MSDS (DL-LEUCYL-GLYCYL-GLYCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The substrate range of tripeptidyl-peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Steady-state kinetic behaviour of two- or n-enzyme systems made of free sequential enzymes involved in a metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DL-Leucylglycylglycine: Synthesis, Characterization, and Applications in Protease Research

This guide provides a comprehensive technical overview of the tripeptide DL-Leucylglycylglycine, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, purification, and key applications, with a focus on its role as a substrate in enzymatic assays.

Core Properties of this compound

This compound is a tripeptide composed of the amino acids Leucine, Glycine, and Glycine in sequence. The "DL" prefix indicates that the Leucine residue is a racemic mixture of both D and L enantiomers. This characteristic is crucial for certain applications, such as studying the stereospecificity of peptidases.

| Property | Value | Source(s) |

| CAS Number | 4337-37-5 | [1][2] |

| Molecular Weight | 245.28 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₉N₃O₄ | [1] |

| Synonyms | DL-Leucyl-glycyl-glycine, H-DL-Leu-Gly-Gly-OH | [1][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Storage Temperature | -20°C | [2] |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be efficiently achieved using the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[2][4][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification by allowing for the removal of excess reagents and byproducts through simple washing steps.[4]

Rationale for SPPS

SPPS is the preferred method for peptide synthesis due to its efficiency, ease of automation, and the high purity of the final product.[2] The use of a solid support minimizes product loss during intermediate purification steps that are common in solution-phase synthesis.

Experimental Workflow for SPPS of this compound

The following is a generalized protocol for the manual synthesis of this compound on a Rink Amide resin.

References

Potential Biological Roles of DL-Leucylglycylglycine: A Technical Guide for Researchers

Abstract

DL-Leucylglycylglycine is a tripeptide whose specific biological functions are not yet extensively characterized in the scientific literature. However, by examining the roles of its constituent amino acids—leucine and glycine—and drawing parallels with other short-chain peptides, we can delineate a landscape of potential biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized roles of this compound, detailed experimental protocols to investigate these functions, and the scientific rationale behind these methodologies. We will explore its potential in metabolic regulation, antimicrobial applications, and cellular signaling, thereby establishing a foundational framework for future research into this molecule.

Introduction: The Scientific Case for Investigating this compound

Short-chain peptides, comprising two to ten amino acids, are increasingly recognized as potent signaling molecules and functional biomaterials.[1][2] Unlike large proteins, their small size can confer advantages in bioavailability and tissue penetration. This compound, a tripeptide composed of D- and L-leucine, and two glycine residues, represents a molecule of interest due to the significant biological roles of its components.

Leucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis, muscle metabolism, and the regulation of blood sugar levels.[3] Glycine, the simplest amino acid, is a key component of the antioxidant glutathione, a precursor for purine and collagen synthesis, and acts as a neurotransmitter.[3][4] The combination of the hydrophobic, bulky side chain of leucine with the flexibility and minimal steric hindrance of glycine suggests that this compound could possess unique conformational properties, influencing its interaction with biological targets.

This guide will synthesize existing knowledge on related peptides to build a strong, evidence-based case for the potential biological activities of this compound and provide the technical means to explore them.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O₄ | [5] |

| Molecular Weight | 245.28 g/mol | [5] |

| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | [5] |

| Stereochemistry | Racemic mixture (DL-Leucine) | Inferred |

Rationale for Synthesis: Solid-Phase Peptide Synthesis (SPPS)

For the de novo investigation of this compound, chemical synthesis is required. Solid-Phase Peptide Synthesis (SPPS) is the method of choice due to its efficiency and scalability. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

Objective: To synthesize this compound with high purity.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-DL-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Second Glycine Coupling: Activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Monitor coupling completion with a Kaiser test.

-

Fmoc Deprotection: Repeat step 2.

-

DL-Leucine Coupling: Activate Fmoc-DL-Leu-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF. Add to the resin and react for 2 hours. Monitor for completion.

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Hypothesized Biological Roles and Experimental Validation

Antimicrobial and Anti-Biofilm Activity

Scientific Rationale: There is growing evidence that peptides rich in glycine and leucine can exhibit antimicrobial properties.[6] For instance, leptoglycin, a glycine/leucine-rich peptide, shows activity against Gram-negative bacteria.[6] Furthermore, derivatives of glycine and leucine have demonstrated efficacy against both planktonic bacteria and biofilms.[7][8] The hydrophobic nature of leucine can facilitate interaction with and disruption of the bacterial cell membrane, while the glycine residues may provide conformational flexibility.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To quantify the antimicrobial potency of this compound against a panel of pathogenic bacteria.

Materials:

-

Synthesized this compound

-

Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture: Grow bacterial strains overnight in MHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the diluted bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring optical density at 600 nm.

-

MBC Determination: Plate aliquots from the wells with no visible growth onto Mueller-Hinton Agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Caption: Workflow for determining MIC and MBC of this compound.

Metabolic Regulation and Cytoprotective Effects

Scientific Rationale: Dipeptides containing leucine and glycine have demonstrated protective effects in animal models of diabetes, suggesting a role in metabolic regulation.[9][10] Glycine itself is known to be cytoprotective, particularly in kidney and liver cells, where it can mitigate necrotic cell death.[11] Given the high metabolic activity of these organs, this compound could potentially influence cellular metabolism and offer protection against metabolic stress.

Experimental Protocol: In Vitro Cytotoxicity and Metabolic Activity Assay

Objective: To assess the effect of this compound on the viability and metabolic activity of cells under normal and stressed conditions.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or renal proximal tubule cell line (e.g., HK-2)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

An agent to induce metabolic stress (e.g., hydrogen peroxide for oxidative stress, or a hypoxia-mimetic agent like cobalt chloride)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24 hours. For the stress experiment, co-treat a set of cells with the peptide and the stress-inducing agent.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caption: Hypothesized modulation of cellular metabolism and viability by this compound under metabolic stress.

Cellular Uptake and Enzymatic Stability

Scientific Rationale: The biological activity of an extracellularly administered peptide is contingent upon its ability to reach its target. This involves cellular uptake, likely via peptide transporters such as PepT1 and PepT2, and its stability against degradation by extracellular and intracellular peptidases.[12][13] Tripeptides are known substrates for these transport systems.[14] Understanding the kinetics of uptake and degradation is crucial for interpreting bioactivity data.

Experimental Protocol: Caco-2 Permeability and Stability Assay

Objective: To evaluate the transport of this compound across an intestinal epithelial barrier model and its stability in the presence of cellular enzymes.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Transport buffer (e.g., Hank's Balanced Salt Solution)

-

This compound

-

LC-MS/MS system for quantification

Procedure:

-

Caco-2 Monolayer Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.

-

Transport Study:

-

Add this compound to the apical (AP) chamber.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

-

Quantify the concentration of the peptide in the BL samples using LC-MS/MS.

-

-

Stability Study:

-

At the end of the transport experiment, collect the remaining solution from the AP chamber.

-

Lyse the cells to release intracellular contents.

-

Analyze the AP solution and the cell lysate for the presence of the intact peptide and potential degradation products (e.g., Leu-Gly, Gly-Gly, Leucine, Glycine) using LC-MS/MS.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport. Determine the percentage of peptide degraded over the time course of the experiment.

Concluding Remarks and Future Directions

While direct experimental data on this compound is currently limited, this guide provides a robust, scientifically-grounded framework for its investigation. The constituent amino acids, leucine and glycine, are integral to numerous physiological processes, from protein synthesis and metabolic regulation to neurotransmission and antioxidant defense. By leveraging the established methodologies outlined herein—spanning chemical synthesis, antimicrobial testing, cell-based metabolic assays, and transport studies—researchers can systematically uncover the biological roles of this intriguing tripeptide.

Future research should focus on elucidating the specific molecular targets of this compound. Does it act as an allosteric modulator of enzymes? Does it bind to specific cell surface receptors? Answering these questions will be pivotal in transitioning our understanding of this peptide from hypothesized potential to validated biological function, potentially unlocking new avenues for therapeutic development.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Nature-inspired and medicinally relevant short peptides [explorationpub.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Collagen - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Leptoglycin: a new Glycine/Leucine-rich antimicrobial peptide isolated from the skin secretion of the South American frog Leptodactylus pentadactylus (Leptodactylidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Leucine–glycine and carnosine dipeptides prevent diabetes induced by multiple low‐doses of streptozotocin in an experimental model of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiological Role of Short Peptides | Antiaging Systems Articles [antiaging-systems.com]

- 13. bachem.com [bachem.com]

- 14. Evidence for two different modes of tripeptide disappearance in human intestine. Uptake by peptide carrier systems and hydrolysis by peptide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Laboratory Synthesis of DL-Leucylglycylglycine

This document provides an in-depth, scientifically grounded methodology for the synthesis of the tripeptide DL-Leucylglycylglycine. Tailored for researchers, chemists, and professionals in drug development, this guide eschews a rigid template in favor of a logical, causality-driven narrative. Each procedural step is explained with a focus on the underlying chemical principles, ensuring that the protocol is not merely followed, but understood. This approach is designed to create a self-validating system of synthesis, grounded in authoritative chemical literature.

Strategic Imperatives in Peptide Synthesis: A Primer

The synthesis of a defined peptide sequence, such as this compound, is a study in controlled chemical reactivity. The primary challenge is the sequential formation of amide (peptide) bonds between amino acids while preventing undesirable side reactions.[1][2] To achieve this, a strategy of temporary chemical "masking" using protecting groups is employed.[2][3][4][5]

This guide details a classical solution-phase peptide synthesis (SPPS) approach. While solid-phase synthesis is often favored for longer peptides, solution-phase methods offer distinct advantages for shorter sequences like tripeptides, including scalability and simplified purification of intermediates.[3][6]

Our synthetic strategy is delineated as follows:

-

N-Terminal Protection: The amino group of the N-terminal amino acid (DL-Leucine) will be protected with a tert-butyloxycarbonyl (Boc) group.

-

C-Terminal Protection: The carboxyl group of the C-terminal amino acid (Glycine) will be protected as an ethyl ester.

-

Peptide Bond Formation: The peptide bonds will be formed sequentially using a carbodiimide-mediated coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt), to enhance efficiency and minimize racemization.[1][7][8]

-

Deprotection: The protecting groups will be selectively removed to yield the final tripeptide.

Caption: Overall synthetic workflow for this compound.

Reagents and Materials: Ensuring Purity and Stoichiometry

The success of the synthesis is contingent upon the quality of the starting materials. The following table outlines the necessary reagents, their properties, and recommended purity.

| Reagent | Formula | Molar Mass ( g/mol ) | Recommended Purity |

| DL-Leucine | C₁₀H₁₉N₃O₄ | 245.28[9] | >98% |

| Glycine | C₂H₅NO₂ | 75.07 | >99% |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | >97% |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | >99% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | >99% |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Anhydrous, >97% |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | >99% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | >99.5% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Absolute |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |

| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ACS Grade |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous |

Detailed Experimental Protocols

Part 1: Protection of Amino Acid Termini

A. N-Terminal Protection of DL-Leucine with tert-Butoxycarbonyl (Boc)

-

Underlying Principle: The Boc group is a widely used, acid-labile protecting group for amines.[10][11] The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[12] The resulting unstable intermediate collapses, releasing carbon dioxide and tert-butanol, to form the stable carbamate.[12]

-

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve DL-Leucine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until the solution is clear and basic (pH 8-9).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous layer with ethyl acetate (3x) to remove unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. Boc-DL-Leucine will precipitate as a white solid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product.

-

B. C-Terminal Protection of Glycine as an Ethyl Ester

-

Underlying Principle: Esterification of the C-terminus prevents the carboxyl group from participating in subsequent coupling reactions.[2] A highly effective method involves the use of thionyl chloride in ethanol.[13][14][15][16] Thionyl chloride reacts with ethanol to form sulfurous acid monoethyl ester chloride and HCl in situ. The HCl protonates the glycine carboxyl group, and the activated carbonyl is then esterified by ethanol.

-

Step-by-Step Methodology:

-

Suspend Glycine (1.0 eq) in absolute ethanol in a flask equipped with a reflux condenser and drying tube.

-

Cool the suspension to -10°C in an ice-salt bath.

-

Add thionyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 0°C.

-

Once the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours.

-

Cool the solution and remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting white solid, Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl), can be used in the next step without further purification.

-

Part 2: Peptide Bond Formation and Elongation

A. First Coupling: Synthesis of Boc-DL-Leu-Gly-OEt

-

Underlying Principle: Carbodiimides like DCC are powerful dehydrating agents that activate carboxylic acids for amide bond formation.[17][18] DCC reacts with the carboxyl group of Boc-DL-Leucine to form a highly reactive O-acylisourea intermediate.[17] This intermediate is prone to racemization and side reactions. The addition of HOBt mitigates these issues by converting the O-acylisourea into a less reactive but more selective HOBt-active ester, which then reacts cleanly with the amino group of H-Gly-OEt.[7][8][19]

Caption: The DCC/HOBt mediated peptide coupling mechanism.

-

Step-by-Step Methodology:

-

Dissolve Boc-DL-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will form. Stir at 0°C for 30 minutes.

-

In a separate flask, suspend H-Gly-OEt·HCl (1.0 eq) in anhydrous DCM. Add triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at 0°C.

-

Add the free amine solution to the activated acid solution.

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Filter the mixture to remove the DCU precipitate.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-DL-Leu-Gly-OEt.

-

B. Intermediate Deprotection: Removal of the Boc Group

-

Underlying Principle: The Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[11][20][21] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, CO₂, and the free amine.[20][21]

-

Step-by-Step Methodology:

-

Dissolve the protected dipeptide, Boc-DL-Leu-Gly-OEt, in a solution of 25-50% TFA in DCM.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. The resulting oil, H-DL-Leu-Gly-OEt·TFA, is used directly in the next step.

-

C. Second Coupling and Final Deprotection

-

Step-by-Step Methodology:

-

Second Coupling: Synthesize Boc-DL-Leu-Gly-Gly-OEt by repeating the DCC/HOBt coupling protocol (Part 2A), using Boc-Glycine as the acid component and H-DL-Leu-Gly-OEt·TFA as the amine component.

-

Saponification: Dissolve the protected tripeptide in a 1:1 mixture of methanol and water. Add 1 M NaOH (1.5 eq) and stir for 2-4 hours at room temperature to hydrolyze the ethyl ester.

-

Remove methanol in vacuo and acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the Boc-protected tripeptide acid (Boc-DL-Leu-Gly-Gly-OH) with ethyl acetate, dry the organic layer, and concentrate.

-

Final Boc Deprotection: Cleave the final Boc group by treating the product from the previous step with 25-50% TFA in DCM for 1-2 hours.

-

Remove the solvent and excess TFA in vacuo.

-

Purify the final product, this compound, by recrystallization from a water/ethanol mixture.

-

Product Characterization

To ensure the integrity of the synthesized peptide, the following analytical techniques are essential:

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and stereochemical integrity of the tripeptide.

-

Mass Spectrometry (MS): To verify the correct molecular weight of this compound (245.28 g/mol ).[9]

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound with high precision.

Authoritative Grounding and References

The protocols and principles outlined in this guide are synthesized from established, peer-reviewed literature and authoritative texts in peptide chemistry. Adherence to these methodologies provides a robust framework for the successful synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 14. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. CN1733705A - Ethyl glycinate hydrochloride production method - Google Patents [patents.google.com]

- 16. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 17. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 18. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. m.youtube.com [m.youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide on DL-Leucylglycylglycine as a Substrate for Enzyme Studies

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Understanding DL-Leucylglycylglycine in Enzymology

This compound is a tripeptide composed of a racemic mixture of D- and L-leucine at the N-terminus, followed by two glycine residues.[1][2] This structure makes it a valuable tool for investigating the activity and specificity of various peptidases, particularly aminopeptidases. These enzymes catalyze the hydrolysis of the peptide bond, cleaving the N-terminal amino acid. The use of a racemic mixture allows for the study of enzyme stereospecificity, as most biological enzymes exhibit a preference for L-amino acids.

The study of enzyme kinetics, which examines the rates of enzyme-catalyzed reactions, is crucial for understanding enzyme mechanisms, metabolic roles, and for the development of therapeutic inhibitors.[3][4] Small peptide substrates like this compound are instrumental in these studies, providing a defined molecule for characterizing enzyme behavior.

The Enzymatic Reaction: Mechanism of Cleavage

The hydrolysis of this compound by an aminopeptidase is a multi-step process that results in the release of leucine and the dipeptide glycylglycine. The generally accepted mechanism is as follows:

-

Enzyme-Substrate Complex Formation: The tripeptide binds to the active site of the aminopeptidase, forming an enzyme-substrate complex.[3]

-

Catalysis: Within the active site, a catalytic residue, often assisted by a metal cofactor, facilitates a nucleophilic attack on the peptide bond between leucine and the adjacent glycine.

-

Transition State: This leads to the formation of a high-energy tetrahedral intermediate.[3]

-

Product Release: The peptide bond is cleaved, and the products, leucine and glycylglycine, are released from the active site, regenerating the enzyme for subsequent catalytic cycles.

Caption: A simplified workflow of the enzymatic hydrolysis of this compound.

Experimental Design: A Validated Protocol for Aminopeptidase Activity Assay

A common and reliable method for measuring the activity of aminopeptidases using this compound is a coupled-enzyme spectrophotometric assay. This continuous assay allows for real-time monitoring of enzyme activity.

Principle of the Assay

The assay is based on the following series of reactions:

-

Aminopeptidase Activity: The aminopeptidase cleaves this compound, releasing L-leucine.

-

L-Amino Acid Oxidase (L-AAO) Reaction: L-AAO specifically oxidizes L-leucine, producing α-keto-isocaproate, ammonia, and hydrogen peroxide (H₂O₂).

-

Peroxidase Reaction: In the presence of horseradish peroxidase (HRP), the H₂O₂ produced oxidizes a chromogenic substrate (e.g., o-dianisidine), resulting in a colored product that can be quantified spectrophotometrically.

Caption: The reaction cascade in the coupled spectrophotometric assay.

Step-by-Step Methodology

Reagents and Materials:

-

This compound

-

L-amino acid oxidase (from snake venom)

-

Horseradish peroxidase (HRP)

-

o-dianisidine dihydrochloride (or other suitable peroxidase substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Purified enzyme or biological sample

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare stock solutions of L-AAO, HRP, and the chromogenic substrate in the assay buffer.

-

-

Assay Mixture: In a cuvette or microplate well, combine the assay buffer, this compound, L-AAO, HRP, and the chromogenic substrate.

-

Equilibration: Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to ensure temperature equilibrium.

-

Reaction Initiation: Add the enzyme sample to the assay mixture to start the reaction.

-

Data Collection: Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogen over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Data Interpretation and Quantitative Analysis

The data obtained from the enzymatic assay can be used to determine key kinetic parameters, providing insights into the enzyme's efficiency and its affinity for the substrate.

Michaelis-Menten Kinetics

By measuring the initial reaction rates at various concentrations of this compound, a Michaelis-Menten plot can be generated.[5] This allows for the determination of:

-

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[5]

Quantitative Data Summary

The following table provides a general overview of the key parameters associated with this compound and its use in enzyme assays.

| Parameter | Description | Typical Value/Range |

| Molecular Formula | C10H19N3O4 | - |

| Molecular Weight | 245.28 g/mol | - |

| Enzyme Class | Aminopeptidases (EC 3.4.11.-) | - |

| Assay Principle | Coupled Spectrophotometry | - |

| Chromogenic Substrate | o-dianisidine | - |

| Detection Wavelength | Varies with chromogen (e.g., 460 nm for o-dianisidine) | - |

| Km | Varies depending on the specific enzyme and conditions. | - |

| Vmax | Varies depending on the specific enzyme and conditions. | - |

Advanced Applications and Considerations

Beyond basic characterization, this compound can be employed in more complex studies.

Inhibitor Screening

The established assay can be adapted for high-throughput screening of potential enzyme inhibitors. A reduction in the reaction rate in the presence of a test compound indicates inhibitory activity. This is a critical step in early-stage drug discovery.

Stereospecificity

As this compound is a racemic mixture, it can be used to probe the stereospecificity of an enzyme. By comparing the reaction rates with pure L-Leucylglycylglycine and the DL mixture, the enzyme's preference for the L-enantiomer can be quantified.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, several control experiments are essential:

-

No-Enzyme Control: To account for any non-enzymatic hydrolysis of the substrate or background signal from the reagents.

-

No-Substrate Control: To measure any endogenous activity in the enzyme sample that might contribute to the signal.

-

Linearity Check: Ensure that the measured reaction rate is within the linear range of the assay with respect to both time and enzyme concentration.

By incorporating these controls, the assay becomes a self-validating system, increasing confidence in the generated data.

References

A Technical Guide to the DL-Isomeric Form of Leucylglycylglycine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive examination of DL-Leucylglycylglycine, a tripeptide existing as a mixture of diastereomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of its stereochemistry, outlines detailed protocols for its synthesis and purification, and presents robust methodologies for its analytical characterization, with a focus on the critical separation of its L- and D-isomeric forms. Furthermore, we explore its potential biochemical significance and diverse applications, grounding all technical discussions in the principles of chemical causality and experimental validation.

Introduction: The Significance of Tripeptide Stereochemistry

Tripeptides, composed of three amino acids linked by peptide bonds, represent a crucial class of molecules in biochemistry and pharmacology.[1] Their biological function is intrinsically linked to their primary sequence and three-dimensional structure. The physicochemical properties of tripeptides, such as high water solubility and the ability to traverse biological barriers, make them attractive candidates for therapeutic development.[2]

Chirality and the Leucine Moiety

This compound is the tripeptide Leu-Gly-Gly. The central glycine residues are achiral; however, the N-terminal leucine possesses a chiral alpha-carbon. This chirality gives rise to two stereoisomers: L-Leucine, the naturally occurring form in proteins, and its non-superimposable mirror image, D-Leucine.

Defining this compound: A Diastereomeric Mixture

When synthesized from racemic (DL)-Leucine, the resulting Leucylglycylglycine is an equimolar mixture of two diastereomers:

-

L-Leucylglycylglycine: Composed of L-Leucine, Glycine, and Glycine.

-

D-Leucylglycylglycine: Composed of D-Leucine, Glycine, and Glycine.[3]

These two molecules are not mirror images of each other (because the glycine residues are achiral), but they are stereoisomers, specifically diastereomers. This distinction is critical, as diastereomers possess different physical properties and can exhibit profoundly different interactions within chiral biological systems, such as enzyme active sites and cellular receptors. Understanding, separating, and characterizing these individual isomers is therefore paramount for any meaningful research or development application.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. It is important to note that while properties like molecular weight are identical for both diastereomers, properties observed in a chiral environment (e.g., optical rotation) will differ.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O₄ | [4] |

| Molecular Weight | 245.28 g/mol | [4] |

| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | [4] |

| CAS Number | 4337-37-5 | [4] |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | [4] |

| Heavy Atom Count | 17 | [4] |

| Hydrogen Bond Donors | 4 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

Synthesis and Purification Workflow

The synthesis of this compound is most directly achieved through standard peptide coupling chemistry, starting with racemic DL-Leucine to ensure the formation of both diastereomers. The following outlines a logical workflow based on a solution-phase synthesis approach.

Rationale for Synthetic Choices

-

Starting Material: Using DL-Leucine is the causal choice for producing the DL-isomeric mixture. Starting with pure L- or D-Leucine would yield only a single isomer.

-

Protecting Groups: N-terminal protection of the leucine (e.g., with a Boc group) is essential. This prevents the amine group of one leucine molecule from reacting with the activated carboxyl group of another, thereby preventing self-polymerization and ensuring controlled coupling with the glycylglycine dipeptide.

-

Coupling Agents: Carboxyl group activation (e.g., using DCC/HOBt or HATU) is required to convert the carboxylic acid into a more reactive species that readily forms a peptide bond with the amine of glycylglycine.

-

Purification: Post-synthesis, purification via reverse-phase chromatography is necessary to remove unreacted starting materials, coupling agents, and byproducts.

Diagram: Synthesis Workflow

Caption: Solution-phase synthesis workflow for this compound.

Analytical Characterization & Diastereomer Resolution

Confirming the identity and purity of the synthesized product is a multi-step process. While techniques like Mass Spectrometry and NMR can confirm the correct mass and covalent structure, they cannot distinguish between the D- and L-diastereomers. For this, chiral chromatography is the definitive method.[5][6]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a self-validating system for the resolution and quantification of L-Leucylglycylglycine and D-Leucylglycylglycine from a mixture. The ability to achieve baseline separation is the primary validation metric.

Objective: To separate and quantify the D- and L-diastereomers of Leucylglycylglycine.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Chiral Stationary Phase (CSP) Column: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is an excellent choice due to its proven ability to separate small peptides and underivatized amino acids.[7][8]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

This compound sample, dissolved in Mobile Phase A at 1 mg/mL.

-

Reference standards for L-Leucylglycylglycine and D-Leucylglycylglycine (if available).

Methodology:

-

System Preparation: Equilibrate the CHIROBIOTIC T column (e.g., 250 x 4.6 mm, 5 µm) with a starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C.

-

Detection: Set the UV detector to monitor at 210 nm, which is characteristic for the peptide bond.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Elution Gradient: Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 40% B

-

25-30 min: 40% B

-

30-35 min: Re-equilibrate at 5% B

-

-

Data Analysis:

-